molecular formula C12H10ClN5 B3406029 N-[(2-chlorophenyl)methyl]-7H-purin-6-amine CAS No. 20366-86-3

N-[(2-chlorophenyl)methyl]-7H-purin-6-amine

Cat. No.: B3406029
CAS No.: 20366-86-3
M. Wt: 259.69 g/mol
InChI Key: JOKWOTYVMPTGJL-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-7H-purin-6-amine is a synthetic purine derivative structurally related to cytokinins, a class of plant hormones that regulate growth and development. Its core structure consists of a purine ring (7H-purin-6-amine) substituted with a 2-chlorobenzyl group at the N6 position. This modification distinguishes it from natural cytokinins like zeatin and synthetic analogues such as kinetin (N-(2-furylmethyl)-7H-purin-6-amine) .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c13-9-4-2-1-3-8(9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKWOTYVMPTGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=NC3=C2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366722
Record name STK856828
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20366-86-3
Record name STK856828
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-7H-purin-6-amine typically involves the reaction of 2-chlorobenzyl chloride with 6-aminopurine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or dimethylformamide (DMF) to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-7H-purin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-7H-purin-6-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to purine receptors or enzymes, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to altered cellular functions.

Comparison with Similar Compounds

Cytokinin-Like Activity

  • Kinetin : A well-characterized cytokinin used in plant tissue culture and anti-aging skincare .
  • N-Benzyl-2-chloro-7H-purin-6-amine: The addition of a chlorine atom at C2 may reduce cytokinin activity but enhance protease inhibition, as seen in related compounds targeting trypanosomal enzymes .

Enzyme Inhibition

  • 2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine: Inhibits trypanosomal cysteine proteases (e.g., cruzain and rhodesain) with IC₅₀ values in the micromolar range, attributed to the chloro-phenyl and ethyl groups .
  • Target Compound: No direct enzyme inhibition data is available, but its 2-chlorobenzyl group may confer distinct target specificity compared to non-chlorinated analogues.

Research Findings and Implications

Substituent-Driven Activity : Chlorine placement significantly impacts biological function. For example, C2-chlorinated purines (e.g., N-benzyl-2-chloro-7H-purin-6-amine) exhibit protease inhibition, whereas N6-substituted chlorobenzyl derivatives may prioritize cytokinin-like effects .

Comparative Efficacy: Kinetin remains the gold standard for cytokinin activity, but halogenated analogues like the target compound could offer improved stability or novel receptor interactions .

Data Tables

Table 1: Physicochemical Comparison of Selected Purine Derivatives

Compound Name Molecular Weight XLogP3 H-Bond Donors Rotatable Bonds Topological Polar Surface Area (Ų)
This compound 259.69 ~3.0 2 3 66.5
N-Benzyl-2-chloro-7H-purin-6-amine 259.69 2.9 2 3 66.5
Kinetin 215.21 1.5 2 4 85.0

Biological Activity

N-[(2-chlorophenyl)methyl]-7H-purin-6-amine, also known as 2-chloro-N-(phenylmethyl)-1H-purin-6-amine, is a purine derivative that has garnered attention in medicinal chemistry due to its notable biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications in pharmacology, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN5, with a molecular weight of 259.69 g/mol. The structure consists of a purine ring substituted at the 6-position with an amino group and at the N1 position with a phenylmethyl group. The presence of a chlorine atom at the 2-position enhances its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in nucleic acid metabolism, which is crucial for viral replication and cancer cell proliferation.
  • DNA/RNA Interaction : It may interfere with the replication and transcription processes of genetic material.
  • Signaling Pathways Modulation : The compound affects cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Biological Activities

This compound has shown promise in various biological assays:

  • Antiviral Activity : Research indicates that compounds with purine structures exhibit potential as antiviral agents by inhibiting viral enzymes necessary for replication.
  • Anticancer Potential : The compound has demonstrated antiproliferative effects against various cancer cell lines, making it a candidate for further development in cancer therapy.

Data Table: Biological Activity Overview

Activity Type Description Reference
AntiviralInhibits viral replication enzymes
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways

Case Studies

  • Antiproliferative Effects : A study evaluated the compound's effects on human cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis through caspase activation.
  • P2X7 Receptor Antagonism : In another investigation, derivatives similar to this compound were synthesized and tested as P2X7 antagonists for neuroinflammation treatment. These studies highlighted the compound's ability to modulate calcium dynamics in human cells, indicating its potential in treating neurodegenerative diseases .
  • Antimicrobial Activity : The compound has also been assessed for antimicrobial properties against various bacterial strains. Results showed moderate to good activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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